3,6-Dibromo-2-fluorobenzyl chloride
Overview
Description
3,6-Dibromo-2-fluorobenzyl chloride is a chemical compound with the molecular formula C7H4Br2ClF . It is also known by other names, including 1,4-Dibromo-2-(chloromethyl)-3-fluorobenzene . The compound’s structure consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms. It is commonly used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of This compound involves halogenation reactions. One common method is the bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent. The resulting brominated intermediate is then treated with thionyl chloride (SOCl2) to replace the fluorine atom with a chlorine atom, yielding the final product .
Molecular Structure Analysis
The molecular structure of This compound features a central benzene ring with two bromine atoms at positions 3 and 6, a chlorine atom at position 2, and a fluorine atom at position 4. The arrangement of these substituents determines its reactivity and properties .
Chemical Reactions Analysis
- Reductive Dehalogenation : Removal of bromine or chlorine atoms using reducing agents can yield intermediates for further transformations .
Physical and Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In organic synthesis, it serves as a versatile building block for constructing more complex molecules. In pharmaceutical research, it may be used as a precursor for drug candidates or as a reference compound for biological assays .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,4-dibromo-2-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSOUXQUCDAQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CCl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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